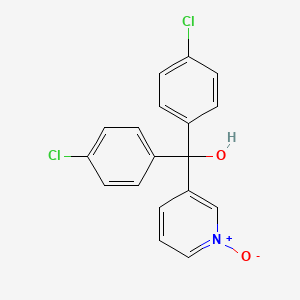

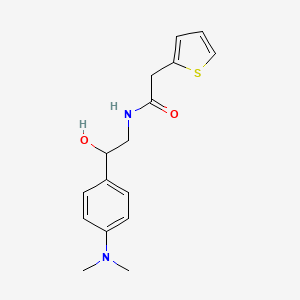

![molecular formula C17H18N4O2 B3013633 1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946338-95-0](/img/structure/B3013633.png)

1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a pyridopyrimidine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar pyridopyrimidine derivatives have been studied for their potential as aldose reductase inhibitors and for their antioxidant properties . These compounds are of interest due to their selective inhibition of aldose reductase, an enzyme implicated in diabetic complications, and their ability to exhibit antioxidant activity, which is beneficial in combating oxidative stress .

Synthesis Analysis

The synthesis of related pyridopyrimidine derivatives often involves the formation of the pyridopyrimidine core through a cyclocondensation reaction. For example, 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones were synthesized by cyclocondensation of 2-amino-3-carbethoxy-4,6-dimethylpyridine with methyl-N-aryldithiocarbamates . This suggests that the synthesis of the compound may also involve similar cyclocondensation steps, possibly with the incorporation of a pyrrolidine moiety to introduce the carbonyl group at the appropriate position.

Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives is characterized by the presence of a pyridine ring fused to a pyrimidine ring. In the case of the compound , additional substituents such as the pyrrolidine-1-carbonyl group and methyl groups are present, which could influence the molecule's binding behavior and biological activity. The presence of different substituents can lead to the formation of various supramolecular architectures through hydrogen bonding, as seen in the complexes formed with 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato ligands .

Chemical Reactions Analysis

The reactivity of pyridopyrimidine derivatives can be influenced by the substituents present on the core structure. For instance, the S-alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions resulted in the selective formation of S-alkylated products . This indicates that the compound may also undergo selective reactions based on the functional groups present, which could be exploited in further chemical modifications to enhance its biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidine derivatives are closely related to their molecular structure. The introduction of hydroxy groups has been shown to enhance the inhibitory potency of these compounds against aldose reductase . Additionally, the basicity and stability to air oxidation of pyridinol derivatives, which share structural similarities with pyridopyrimidines, can be modulated by varying the electron density in the ring . These findings suggest that the physical and chemical properties of 1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one could be similarly influenced by its substituents, potentially affecting its solubility, stability, and reactivity.

Scientific Research Applications

Novel Synthetic Approaches

Research has developed efficient synthesis methods for pyridine-pyrimidines and their derivatives, which are valuable in medicinal chemistry and material science. For instance, a study described an efficient synthesis of pyridine-pyrimidines through a multicomponent reaction, highlighting the versatility of these compounds in synthetic chemistry (Rahmani et al., 2018). Another research focused on the DMAP catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the use of catalysis to enhance the efficiency of heterocyclic compound synthesis (Khashi et al., 2015).

Chemical Reactivity and Binding Behavior

Studies on ligand-receptor interactions have demonstrated the potential of pyrrolo and pyrido analogues in modulating biological activity through hydrogen-bond formation, suggesting applications in drug development (Dionne et al., 1986). Additionally, research into the versatile binding behavior of pyrimidin derivatives with bipyrimidine has provided insights into the construction of supramolecular architectures, which could be useful in material science and nanotechnology (Maldonado et al., 2009).

Biological Activity and Pharmaceutical Applications

The synthesis and evaluation of pyrido[2,3-d]pyrimidin-4(1H)-ones for antibacterial activity have highlighted the potential of these compounds in addressing microbial resistance, indicating their relevance in the development of new antimicrobial agents (Narayana et al., 2009). Another example includes the autorecycling oxidation of alcohols catalyzed by pyridodipyrimidines, showcasing their utility as NAD(P)+ models in biochemical reactions, which could be instrumental in the design of enzymatic and metabolic studies (Yoneda et al., 1981).

Future Directions

properties

IUPAC Name |

6,12-dimethyl-5-(pyrrolidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-11-5-6-14-18-15-12(16(22)21(14)10-11)9-13(19(15)2)17(23)20-7-3-4-8-20/h5-6,9-10H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDLKIWWYFHRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCC4)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

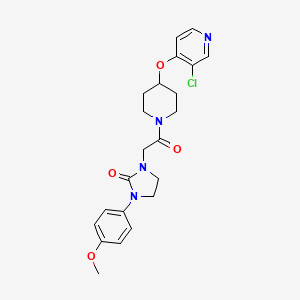

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)

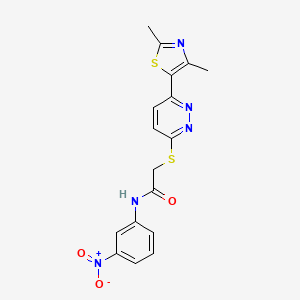

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

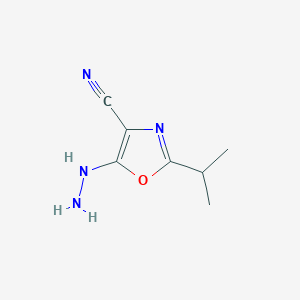

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)